Cas no 180-48-3 (2-Azaspiro[5.5]undecane)
2-Azaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
-
- 2-Azaspiro[5.5]undecane
- 2-AZA-SPIRO[5.5]UNDECANE
- MFCD02233180
- CS-0183371
- VZUJZECRVUMMJI-UHFFFAOYSA-N
- SB12508
- G40993
- Z1171222225
- BS-35784
- Oprea1_697658
- 180-48-3
- AKOS005264024
- F2148-0045
- DTXSID80407452
- 2-azaspiro-[5.5]-undecane
- Oprea1_172630
- 2-Azaspiro[5.5]undecane, AldrichCPR
- EN300-74983
- SCHEMBL1793681
- SY042758
-
- MDL: MFCD02233180
- Inchi: 1S/C10H19N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h11H,1-9H2
- InChI Key: VZUJZECRVUMMJI-UHFFFAOYSA-N
- SMILES: N1CCCC2(C1)CCCCC2
Computed Properties
- Exact Mass: 153.15187
- Monoisotopic Mass: 153.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
2-Azaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A881215-5g |
2-azaspiro[5.5]undecane |
180-48-3 | 95% | 5g |
¥23,667.00 | 2022-09-29 | |
| TRC | B408378-25mg |
2-azaspiro[5.5]undecane |
180-48-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408378-50mg |
2-azaspiro[5.5]undecane |
180-48-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B408378-250mg |
2-azaspiro[5.5]undecane |
180-48-3 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM212131-1g |
2-Azaspiro[5.5]undecane |
180-48-3 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM212131-5g |
2-Azaspiro[5.5]undecane |
180-48-3 | 97% | 5g |
$*** | 2023-03-30 | |
| abcr | AB293919-1 g |
2-Azaspiro[5.5]undecane; 95% |
180-48-3 | 1g |
€425.00 | 2022-06-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A881215-1g |
2-azaspiro[5.5]undecane |
180-48-3 | 95% | 1g |
¥6,505.00 | 2022-09-29 | |
| Enamine | EN300-74983-0.05g |
2-azaspiro[5.5]undecane |
180-48-3 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
| Enamine | EN300-74983-0.1g |
2-azaspiro[5.5]undecane |
180-48-3 | 95.0% | 0.1g |
$112.0 | 2025-03-21 |
2-Azaspiro[5.5]undecane Suppliers
2-Azaspiro[5.5]undecane Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Azaspiro[5.5]undecane
2-Azaspiro[5.5]undecane: A Comprehensive Overview of Its Structure, Properties, and Applications
The compound 2-Azaspiro[5.5]undecane, also known by its CAS registry number 180-48-3, is a unique member of the spirocyclic nitrogen-containing compounds. This molecule belongs to the class of azaspirocycles, which are characterized by their spiro structure where two rings share only one atom, typically a heteroatom such as nitrogen. The term "azaspiro" refers to the presence of a nitrogen atom within the spiro framework.
2-Azaspiro[5.5]undecane is composed of two five-membered rings (hence the "[5.5]" notation) connected by a single nitrogen atom, forming a twelve-carbon skeleton (undecane). This structure makes it a highly rigid and strained molecule, which contributes to its unique chemical properties. The compound's spiro nature provides excellent opportunities for pharmacological applications due to its ability to adopt diverse conformations and interact with biological systems in predictable ways.
Recent studies have highlighted the importance of 2-Azaspiro[5.5]undecane in drug discovery, particularly as a lead molecule for the development of kinase inhibitors. Its spiro structure allows for precise placement of functional groups, enabling the design of highly selective drugs with minimal off-target effects. For instance, researchers have explored its potential in targeting protein kinases involved in cancer signaling pathways.
Another area of interest is the use of 2-Azaspiro[5.5]undecane derivatives as scaffolds for building complex molecules. The spiro structure serves as a versatile platform for attaching various substituents, which can be optimized to enhance bioavailability, stability, and pharmacokinetics. This has led to the creation of novel compounds with improved therapeutic profiles.
Despite its promising applications, 2-Azaspiro[5.5]undecane poses certain challenges in terms of synthesis and scalability. The molecule's strained ring system requires careful optimization of reaction conditions to achieve high yields and purity. However, advancements in synthetic methodology, such as the use of transition metal catalysts and organocatalysis, have significantly improved the efficiency of its preparation.
Environmental considerations are also a critical factor in the lifecycle assessment of 2-Azaspiro[5.5]undecane. Its synthesis and application must be aligned with sustainable practices to minimize ecological impact. Researchers are exploring green chemistry approaches to reduce waste generation and energy consumption during its production.
Looking ahead, the future of 2-Azaspiro[5.5]undecane lies in its continued optimization for therapeutic applications and its potential as a building block for next-generation drugs. Collaborative efforts between academia and industry will be essential to unlock its full potential while addressing challenges related to cost, scalability, and safety.
180-48-3 (2-Azaspiro[5.5]undecane) Related Products
- 38776-45-3(1H-Indeno[5,4-f]isoquinoline, hexadecahydro-4a,6a-dimethyl-, (4aR,4bS,6aS,9aS,9bS)-)
- 281-27-6(1-Azatricyclo[3.3.1.13,7]decane)
- 5005-72-1(Piperidine,1-(cyclohexylmethyl)-)
- 105599-60-8(2-Azaspiro[5.5]undecane, 2-octyl-)
- 1820604-49-6(5,5-dimethyl-decahydroisoquinoline)
- 1342499-47-1(8-methyl-2-azaspiro5.5undecane)
- 37147-30-1(1H-Indeno[4,5-h]isoquinoline,hexadecahydro-6a-methyl-, (4aS,4bS,6aS,9aS,9bR)-)
- 1797087-04-7(5-methyl-2-azaspiro5.5undecane)
- 1339324-88-7(9,9-dimethyl-2-azaspiro5.5undecane)
- 1499819-64-5(3-(4-tert-Butylcyclohexyl)piperidine)